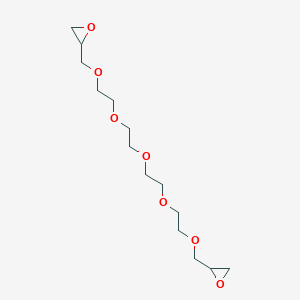
1,15-Di(oxiran-2-yl)-2,5,8,11,14-pentaoxapentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 2,2’-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- is a chemical compound with the molecular formula C14H26O7This compound is a colorless to pale yellow viscous liquid, known for its excellent solubility in various organic and inorganic compounds, low toxicity, and high stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alcohol-Acid Condensation Method: This method involves the reaction of glycerol with tetraethylene glycol in the presence of a catalyst to form the ester, which is then converted to the ether through a subsequent reaction.
Distillation Method: This method involves the distillation of a mixture of glycerol and tetraethylene glycol to separate the desired product.
Industrial Production Methods
In industrial settings, the compound is typically produced through the alcohol-acid condensation method due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in the presence of a base to facilitate ring opening.
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of alcohols.
Substitution: Formation of amino alcohols or thioethers.
Aplicaciones Científicas De Investigación
Oxirane, 2,2’-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of Oxirane, 2,2’-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- involves the opening of the oxirane ring. This ring-opening reaction can occur in the presence of nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: This compound has a similar oxirane structure but differs in its substituents, leading to different chemical properties and applications.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another similar compound with variations in its molecular structure, affecting its reactivity and uses.
Uniqueness
Oxirane, 2,2’-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- is unique due to its high solubility, low toxicity, and stability. These properties make it particularly suitable for applications in biocompatible materials and industrial products where these characteristics are essential .
Propiedades
Número CAS |
17626-93-6 |
|---|---|
Fórmula molecular |
C14H26O7 |
Peso molecular |
306.35 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C14H26O7/c1(3-16-5-7-18-9-13-11-20-13)15-2-4-17-6-8-19-10-14-12-21-14/h13-14H,1-12H2 |
Clave InChI |
VSRMIIBCXRHPCC-UHFFFAOYSA-N |
SMILES |
C1C(O1)COCCOCCOCCOCCOCC2CO2 |
SMILES canónico |
C1C(O1)COCCOCCOCCOCCOCC2CO2 |
Sinónimos |
2-[2-[2-[2-(2-glycidoxyethoxy)ethoxy]ethoxy]ethoxyMethyl]oxirane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















